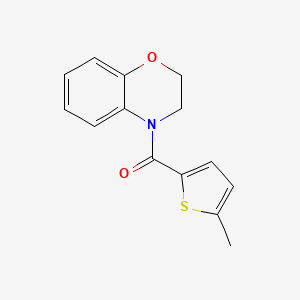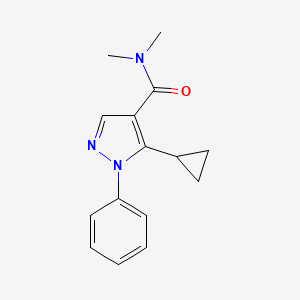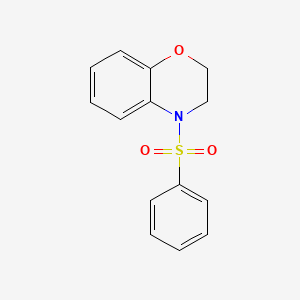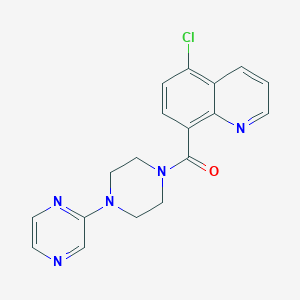
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone, also known as DIMBOA-Me, is a natural compound found in several plant species, including maize, wheat, and rye. This compound has been studied extensively for its potential use in agriculture and as a therapeutic agent due to its various biological activities.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone involves the inhibition of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of alpha-amylase and trypsin, enzymes involved in carbohydrate and protein digestion, respectively. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various compounds.
Biochemical and Physiological Effects
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its various biological activities make it a versatile compound for studying various biological processes. However, one limitation of using 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation-related disorders. Additionally, further research is needed to fully understand the mechanisms of action of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone and its potential as an alternative to synthetic pesticides in agriculture. Finally, there is potential for the development of novel 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone derivatives with improved solubility and biological activity.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone involves the reaction of 2-hydroxybenzaldehyde with 2-aminothiophenol to form 2-(2-hydroxyphenyl)benzothiazole. This intermediate is then reacted with methyl iodide to produce 2-(2-hydroxyphenyl)-4-methylthiazole. Finally, the thiazole ring is cyclized with chloroacetic acid to form 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been extensively studied for its potential use in agriculture. It has been shown to have antifungal and insecticidal properties, making it a potential alternative to synthetic pesticides. Additionally, 2,3-Dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone has been shown to have allelopathic effects, inhibiting the growth of competing plant species.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzoxazin-4-yl-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-10-6-7-13(18-10)14(16)15-8-9-17-12-5-3-2-4-11(12)15/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQSAHUMOCNQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B7496945.png)

![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B7496968.png)
![[4-(1-Phenylcyclopentanecarbonyl)piperazin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7496975.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]benzamide](/img/structure/B7496984.png)

![2,3-Dihydro-1,4-benzoxazin-4-yl-[3-(dimethylamino)phenyl]methanone](/img/structure/B7497006.png)
![6-(2-Ethyl-1,3-thiazol-4-yl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B7497011.png)


![1-acetyl-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-2,3-dihydroindole-5-carboxamide](/img/structure/B7497046.png)
![5-(cyclopropanecarbonylamino)-3-methyl-N-[[4-(methylcarbamoyl)phenyl]methyl]thiophene-2-carboxamide](/img/structure/B7497049.png)
![N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B7497050.png)
